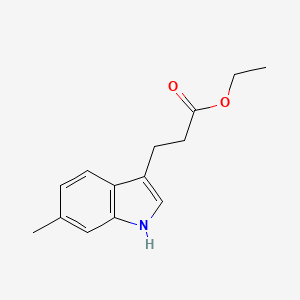![molecular formula C14H8BrF5N2O B13725506 n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B13725506.png)
n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea: is a synthetic organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-bromo-2-fluoroaniline with 2-fluoro-5-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or amines, respectively.
Aplicaciones Científicas De Investigación
n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of bromine, fluorine, and trifluoromethyl groups enhances its binding affinity and specificity, making it a valuable tool in research.
Comparación Con Compuestos Similares
Similar Compounds
- n-(4-Bromo-2-fluorophenyl)-n’-[2-chloro-5-(trifluoromethyl)phenyl]urea
- n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(methyl)phenyl]urea
- n-(4-Bromo-2-chlorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Uniqueness
Compared to similar compounds, n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in various research applications.
Propiedades
Fórmula molecular |
C14H8BrF5N2O |
|---|---|
Peso molecular |
395.12 g/mol |
Nombre IUPAC |
1-(4-bromo-2-fluorophenyl)-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H8BrF5N2O/c15-8-2-4-11(10(17)6-8)21-13(23)22-12-5-7(14(18,19)20)1-3-9(12)16/h1-6H,(H2,21,22,23) |
Clave InChI |
IIUFFXJEFBBYLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=C(C=C2)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


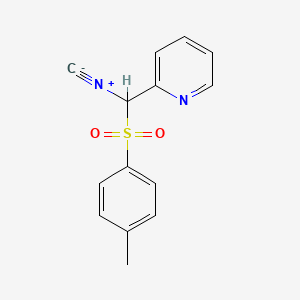

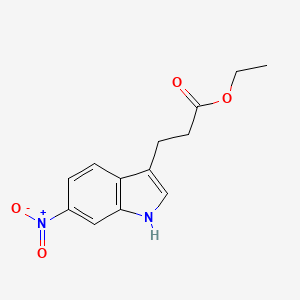
![N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)
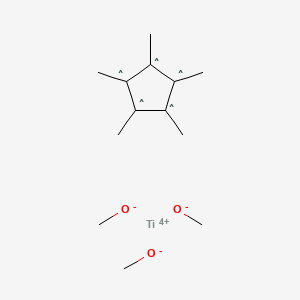
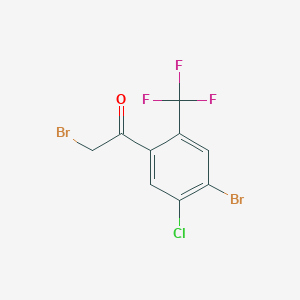

![2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13725456.png)

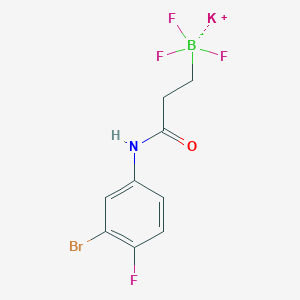
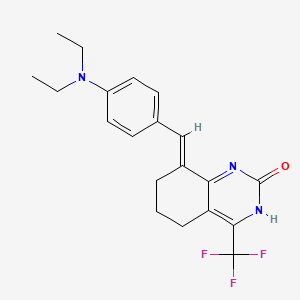
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate](/img/structure/B13725483.png)

